Tetramethyl Bisphenol A-d6
Overview
Description
Scientific Research Applications
Osteoclast Differentiation
Tetramethyl Bisphenol F (TMBPF), a variant of Tetramethyl Bisphenol A, has been studied for its effects on osteoclast differentiation . Osteoclasts are cells that break down bone tissue, and their activity is crucial for maintaining bone health. The study found that TMBPF enhances osteoclast differentiation, which could have implications for understanding and treating bone diseases .
Endocrine Disruption
Like Bisphenol A (BPA), Tetramethyl Bisphenol A is an endocrine-disrupting compound . These compounds can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. Understanding the effects of Tetramethyl Bisphenol A-d6 on endocrine disruption can help in assessing its safety and potential health risks .
Environmental Contamination
Tetramethyl Bisphenol A-d6, like BPA, is resistant to biodegradation and chemical degradation, making it a potential environmental contaminant . Research in this area focuses on understanding its environmental impact and developing effective remediation techniques .
Food Packaging
BPA-based epoxy resins, which may include Tetramethyl Bisphenol A-d6, are widely used in food packaging, particularly in metal can coatings . Research in this field is driven by the need to understand the potential health risks associated with exposure to these compounds through food consumption .
Mutagenic Effects
Tetramethyl Bisphenol A-d6, like BPA, is a mutagenic agent . Mutagenic agents can cause changes in the DNA of organisms, potentially leading to mutations and cancer. Research in this area aims to understand the mutagenic effects of Tetramethyl Bisphenol A-d6 and its implications for human health .
BPA Alternatives
Due to the negative health effects associated with BPA, there is interest in developing alternatives, such as Tetramethyl Bisphenol A-d6 . Research in this area focuses on assessing the safety and effectiveness of these alternatives in various applications .
Mechanism of Action
Target of Action
Tetramethyl Bisphenol A-d6 (TBPA-d6) is a derivative of Bisphenol A (BPA), a compound known for its endocrine-disrupting effects . The primary targets of TBPA-d6 are likely to be similar to those of BPA, which include nuclear and membrane estrogen receptors, thyroid, glucocorticoid, and peroxisome proliferator-activated receptors .
Mode of Action
BPA is known to bind to its targets and interfere with endogenous hormones, disrupting normal physiological processes . It’s plausible that TBPA-d6 interacts with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
The biochemical pathways affected by TBPA-d6 are likely to be similar to those affected by BPA. BPA is known to disrupt several signal transduction pathways . .
Pharmacokinetics
Bpa is known to undergo extensive metabolism in the body, primarily through glucuronidation . It’s reasonable to assume that TBPA-d6 might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The impact of these properties on the bioavailability of TBPA-d6 is currently unknown.
Result of Action
Given its structural similarity to BPA, it’s plausible that TBPA-d6 could have similar effects, including endocrine disruption and potential impacts on body mass index and cardiovascular physiology .
properties
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3/i5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJUOZPKKHIEOZ-SCPKHUGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)C)O)C)(C2=CC(=C(C(=C2)C)O)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858464 | |
Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203578-30-7 | |
Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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